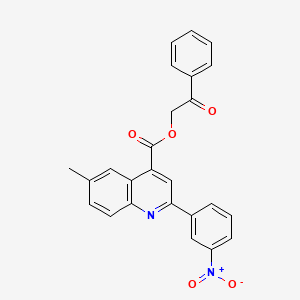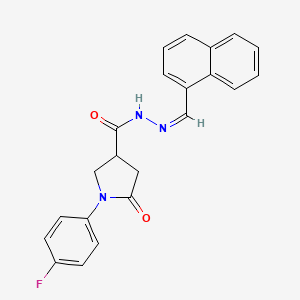
1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide
Descripción general
Descripción
1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown potential as an anticancer drug due to its ability to selectively kill cancer cells while sparing normal cells.
Mecanismo De Acción
1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide inhibits RNA polymerase I transcription by binding to the DNA in the transcription initiation complex. This prevents the recruitment of other proteins necessary for transcription, resulting in the inhibition of ribosomal RNA synthesis. Since cancer cells have higher rates of ribosomal RNA synthesis than normal cells, 1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide selectively kills cancer cells while sparing normal cells.
Biochemical and Physiological Effects
1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of nucleolar stress granules, which are involved in the survival of cancer cells. In addition, 1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide has been shown to have anti-angiogenic effects, which can prevent the growth of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide is its selectivity for cancer cells, which can reduce the toxicity to normal cells. It also has the potential for use in combination therapy with other anticancer drugs. However, 1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide has a short half-life and is rapidly metabolized in vivo, which can limit its efficacy. In addition, it can cause DNA damage and activate the p53 pathway in normal cells, which can lead to side effects.
Direcciones Futuras
Future research on 1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide could focus on improving its pharmacokinetic properties to increase its efficacy. This could involve the development of prodrugs or nanoparticles to improve its stability and bioavailability. In addition, further studies could investigate its potential as a radiosensitizer or in combination with immunotherapy. Finally, research could focus on identifying biomarkers for 1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide sensitivity, which could improve patient selection and treatment outcomes.
Aplicaciones Científicas De Investigación
1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide has been extensively studied for its potential as an anticancer drug. It has been shown to selectively kill cancer cells by inhibiting RNA polymerase I transcription, which is upregulated in many cancer cells. 1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide has been tested in preclinical studies against a variety of cancer types, including breast cancer, ovarian cancer, and multiple myeloma. It has also been shown to have synergistic effects with other anticancer drugs, such as gemcitabine and cisplatin.
Propiedades
IUPAC Name |
1-(cyclohexanecarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O2/c23-18(20-11-15-21-12-5-2-6-13-21)17-10-7-14-22(17)19(24)16-8-3-1-4-9-16/h16-17H,1-15H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFXTEQICNMPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCC2C(=O)NCCN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(1-ethylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one](/img/structure/B3909454.png)
![1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone](/img/structure/B3909457.png)

![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B3909482.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3909502.png)

![5-oxo-5-{[4-(propoxycarbonyl)phenyl]amino}pentanoic acid](/img/structure/B3909522.png)
![2-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}-4-methyl-1H-benzimidazole](/img/structure/B3909540.png)
![N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3909546.png)
![ethyl 4-(2-methoxyethyl)-1-[3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate](/img/structure/B3909552.png)
![N-[3-(methylthio)propyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B3909560.png)
![(2R*,4S*)-1-[(5-butylpyridin-2-yl)carbonyl]-4-hydroxypiperidine-2-carboxylic acid](/img/structure/B3909564.png)
